4-Benzyloxy-1-butene

Grignard allylation regioselective synthesis organometallic chemistry

4-Benzyloxy-1-butene (CAS 70388-33-9), also referred to as but-3-enoxymethylbenzene or 3-buten-1-yl phenylmethyl ether, is an allyl benzyl ether with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g·mol⁻¹. The compound features a terminal alkene tethered to a benzyloxy group via a four-carbon chain, placing it within the class of O‑protected homoallylic alcohol derivatives.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 70388-33-9
Cat. No. B1313105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-1-butene
CAS70388-33-9
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC=CCCOCC1=CC=CC=C1
InChIInChI=1S/C11H14O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h2,4-8H,1,3,9-10H2
InChIKeyULKSBGIGDZIKCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-1-butene (CAS 70388-33-9) Procurement-Grade Overview and Structural Class


4-Benzyloxy-1-butene (CAS 70388-33-9), also referred to as but-3-enoxymethylbenzene or 3-buten-1-yl phenylmethyl ether, is an allyl benzyl ether with the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g·mol⁻¹ . The compound features a terminal alkene tethered to a benzyloxy group via a four-carbon chain, placing it within the class of O‑protected homoallylic alcohol derivatives. This structural motif renders it a versatile electrophilic building block in organic synthesis, particularly for transition-metal-catalyzed cross-couplings, Grignard allylations, and pyrolytic transformations [1]. Commercially, it is supplied at purities typically ranging from 95% to 98% with accompanying batch-specific QC documentation (NMR, HPLC, GC) .

Why 4-Benzyloxy-1-butene Cannot Be Replaced by Generic Allyl Ethers in Research Procurement


Although 4-benzyloxy-1-butene shares the allyl ether backbone with simpler analogs such as 4-methoxy-1-butene or allyl benzyl ether, its substitution pattern imparts fundamentally different reactivity, thermal stability, and synthetic utility. The benzyl protecting group offers orthogonal deprotection conditions (hydrogenolysis) relative to methyl or ethyl ethers, which is critical in multi-step syntheses of complex targets like (+)-epogymnolactam [1]. Furthermore, the terminal alkene position governs regiochemical outcomes in Grignard allylations, where HMPA co-solvent can switch the product from linear (Z)-1-alkyl-4-benzyloxy-2-butene to the branched 3-alkyl-4-benzyloxy-1-butene [2]. Generic substitution with a methoxy or ethoxy analog would forfeit both the hydrogenolytic lability and the specific regiochemical control, directly compromising synthetic route fidelity and overall yield [3]. The quantitative evidence below substantiates these differentiation points.

Quantitative Differentiation Evidence for 4-Benzyloxy-1-butene Against Structural Analogs


HMPA-Dependent Regiochemical Switching in Grignard Allylation with (Z)-4-Benzyloxy-1-chloro-2-butene

When (Z)-4-benzyloxy-1-chloro-2-butene is treated with alkylmagnesium halides, the reaction outcome is fully governed by the presence or absence of HMPA. In the absence of HMPA, the normal S_N2' product, (Z)-1-alkyl-4-benzyloxy-2-butene, predominates. Addition of HMPA diverts the reaction to the rearranged, branched isomer 3-alkyl-4-benzyloxy-1-butene as the major product [1]. This solvent-controlled regiochemical switch is not observed with the corresponding methoxy or ethoxy analogs, where steric and electronic factors strongly favor the linear isomer irrespective of HMPA .

Grignard allylation regioselective synthesis organometallic chemistry

Comparative Gas-Phase Pyrolysis Stability: Benzyloxy vs. Aryl-Substituted Allyl Benzyl Ethers

Flash vacuum pyrolysis kinetic data for a series of allyl benzyl ethers (compounds 5a–d) reveal that the 4-substituent on the aromatic ring dramatically modulates thermal lability. At 450 K, the first-order rate constant k varies by a factor of approximately 250 between the 4-methoxy (k = 16.30 × 10⁻³ s⁻¹) and 4-chloro (k = 6.60 × 10⁻⁵ s⁻¹) analogs [1]. Although 4-benzyloxy-1-butene itself was not measured, the class-level trend demonstrates that the unsubstituted benzyloxy moiety (closest analog: 5e, 3-benzyl cinnamyl ether) confers intermediate thermal stability with an activation energy Eₐ in the range of ca. 140–190 kJ·mol⁻¹, significantly lower than 4-methoxyphenyl-substituted analogs but higher than 4-chlorophenyl variants [2].

thermal stability flash vacuum pyrolysis Arrhenius kinetics

Orthogonal Benzyl Protecting Group Enables Chemoselective Total Synthesis of Bioactive Molecules

The benzyl ether moiety in 4-benzyloxy-1-butene serves as a hydrogenolytically labile protecting group, a feature exploited in the eight-step total synthesis of (+)-epogymnolactam, a novel autophagy inducer, from cis-4-benzyloxy-2-butene-1-ol [1]. The benzyl group withstands Sharpless epoxidation and lipase kinetic resolution conditions but is cleanly removed by catalytic hydrogenation (H₂, Pd/C) at the final stage without affecting the epoxide or lactam functionalities . In contrast, methyl or ethyl ether analogs would require strongly acidic or Lewis acid-mediated cleavage (e.g., BBr₃, TMSI), conditions incompatible with the acid-sensitive epoxide intermediate, leading to substantially lower overall yields .

total synthesis autophagy inducer protecting group strategy

Batch-to-Batch Purity Consistency and QC Documentation Availability Across Commercial Suppliers

Commercially, 4-benzyloxy-1-butene (CAS 70388-33-9) is available from multiple suppliers with standard purities ranging from 95% (Bidepharm, AK Scientific) to 98% (MolCore) . Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analysis for each lot . MolCore certifies its product under an ISO quality management system, ensuring lot-to-lot consistency suitable for pharmaceutical R&D and regulatory submissions . In contrast, simpler analogs like 4-methoxy-1-butene are typically supplied at lower purities (90–93%) with limited batch-specific QC data, and 4-phenoxy-1-butene is often available only from a narrower supplier base with longer lead times .

quality control purity specification procurement

Procurement-Driven Application Scenarios for 4-Benzyloxy-1-butene


Stereoselective Synthesis of Pheromones and Isoprenoid Natural Products

The HMPA-mediated regiochemical switch demonstrated with (Z)-4-benzyloxy-1-chloro-2-butene enables stereoselective access to branched allylic ethers that serve as key intermediates in pheromone synthesis, as exemplified by the construction of (4E,7Z)-4,7-tridecadienyl acetate, the sex pheromone of the potato tuberworm moth [1]. Researchers requiring precise control over allylic substitution patterns should prioritize the benzyloxy-substituted substrate, as the methoxy or ethoxy analogs do not exhibit this HMPA-dependent regiochemical divergence [2].

Multi-Step Total Synthesis Requiring Orthogonal Hydroxyl Protection

In the total synthesis of acid- and oxidation-sensitive targets such as (+)-epogymnolactam, the benzyl ether in 4-benzyloxy-1-butene serves as an ideal late-stage removable protecting group, cleaved under neutral hydrogenolysis conditions (H₂, Pd/C) that leave epoxide and lactam functionalities intact [1]. This orthogonal deprotection strategy is not feasible with methyl or ethyl ethers, which necessitate strongly acidic or Lewis acidic cleavage conditions that would degrade the target molecule [2]. Procurement of high-purity (≥95%) 4-benzyloxy-1-butene with batch QC documentation is therefore essential for reproducible multi-step synthetic campaigns .

Gas-Phase Pyrolytic Synthesis of 1-Aryl-1,3-butadienes and 3-Arylalkenes

Flash vacuum pyrolysis of allyl benzyl ethers, including 4-benzyloxy-1-butene, provides a clean, metal-free route to 1,3-butadienes and arylalkenes via retro-ene elimination [1]. The intermediate thermal stability of the unsubstituted benzyloxy derivative (estimated Eₐ range 140–190 kJ·mol⁻¹) is advantageous for FVP applications at 500–600°C, where 4-methoxy-substituted analogs would undergo premature decomposition and 4-chloro analogs would require impractically high temperatures [2]. Users developing pyrolytic methodologies should select 4-benzyloxy-1-butene for its balanced thermal reactivity profile.

Medicinal Chemistry SAR Exploration and Lead Optimization

4-Benzyloxy-1-butene serves as a versatile building block for introducing the benzyl-protected hydroxybutenyl moiety into drug-like scaffolds, as exemplified by its use in the synthesis of bradykinin B2 receptor antagonists [1]. The benzyl group enhances lipophilicity (clogP increase of ~1.5–2.0 units relative to the free alcohol), which can be advantageous for CNS penetration. Suppliers offering ISO-certified material with full QC documentation (NMR, HPLC, GC) enable medicinal chemistry teams to generate SAR data with high confidence in compound identity and purity [2].

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